Shikimate-3-phosphate trisodium salt
Overview
Description
Shikimate-3-phosphate trisodium salt is a substrate for EPSP synthase, which is used in amino acid synthesis and glyphosate resistance in GMO crops . It is a herbicide that inhibits the enzyme EPSPS, which is essential for the production of aromatic amino acids in plants .
Synthesis Analysis
Shikimate-3-phosphate trisodium salt is derived from the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria that is responsible for the biosynthesis of aromatic amino acids and other metabolites .
Molecular Structure Analysis
The molecular formula of Shikimate-3-phosphate trisodium salt is C7H8Na3O8P . The compound is a substrate for 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) which is the target for the broad-spectrum herbicide N-(phosphonomethyl)glycine (glyphosate) .
Chemical Reactions Analysis
Shikimate-3-phosphate trisodium salt (S3P-TNa) is the substrate for 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) which is the target for the broad-spectrum herbicide N-(phosphonomethyl)glycine (glyphosate) . It binds to the active site of the enzyme and prevents it from functioning properly .
Physical And Chemical Properties Analysis
The molecular weight of Shikimate-3-phosphate trisodium salt is 320.08 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The exact mass is 319.96498705 g/mol .
Scientific Research Applications
NMR Characterization in Enzyme-Inhibitor Complexes
Shikimate-3-phosphate trisodium salt has been studied for its role in enzyme-inhibitor complexes, particularly with 5-enolpyruvylshikimate-3-phosphate synthase. McDowell et al. (2004) used rotational-echo double-resonance NMR to analyze the conformation of a shikimate-based bisubstrate inhibitor bound to the enzyme, providing insights into the molecular interactions within the active site (McDowell et al., 2004).
Enzymatic Synthesis Mechanisms
Bondinell et al. (1971) explored the enzymatic synthesis of 5-enolpyruvylshikimate 3-phosphate from shikimate 3-phosphate, shedding light on the biochemical processes involving shikimate-3-phosphate in microbial systems (Bondinell et al., 1971).
Metabolic Engineering for Production
Krämer et al. (2003) discussed fermentative production of shikimic acid from shikimate-3-phosphate, highlighting the metabolic engineering approaches in Escherichia coli for efficient shikimic acid production (Krämer et al., 2003).
Apicomplexan Parasites and Shikimate Pathway
Roberts et al. (2002) provided evidence of the shikimate pathway in apicomplexan parasites, indicating the potential of shikimate-3-phosphate as a target for antiparasitic agents (Roberts et al., 2002).
Solid-State NMR Studies
Christensen and Schaefer (1993) utilized solid-state NMR to determine distances within molecules like shikimate 3-phosphate, contributing to a better understanding of its molecular structure when bound to enzymes (Christensen & Schaefer, 1993).
Synthetic Approaches
Shih and Wu (2000) focused on the efficient synthesis of shikimate 3-phosphate using novel protection methods, demonstrating the importance of synthetic chemistry in studying shikimate derivatives (Shih & Wu, 2000).
Enzymatic Synthesis
Schoenenberger et al. (2018) developed a biocatalytic method for synthesizing shikimic acid 3-phosphate, highlighting the advancements in enzymatic synthesis techniques (Schoenenberger et al., 2018).
Future Directions
properties
IUPAC Name |
trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCNOWSDNBSGQ-PFYBVYJXSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Na3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472277 | |
Record name | Shikimate-3-phosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Shikimate-3-phosphate trisodium salt | |
CAS RN |
143393-03-7 | |
Record name | Shikimate-3-phosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143393-03-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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